molecular formula C13H10BrNO2S B14915498 (5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone

(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone

Cat. No.: B14915498
M. Wt: 324.19 g/mol
InChI Key: CZPOTRCXXVJNEC-UHFFFAOYSA-N
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Description

The compound (5-Bromofuran-2-yl)(2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)methanone features a methanone core linking two heterocyclic moieties: a 5-bromofuran-2-yl group and a 2,3-dihydro-4H-benzo[b][1,4]thiazine ring. The benzo[b][1,4]thiazine system is a bicyclic structure containing sulfur and nitrogen atoms, while the 5-bromofuran substituent introduces steric and electronic effects due to bromine’s electronegativity and size.

Properties

Molecular Formula

C13H10BrNO2S

Molecular Weight

324.19 g/mol

IUPAC Name

(5-bromofuran-2-yl)-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone

InChI

InChI=1S/C13H10BrNO2S/c14-12-6-5-10(17-12)13(16)15-7-8-18-11-4-2-1-3-9(11)15/h1-6H,7-8H2

InChI Key

CZPOTRCXXVJNEC-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)C3=CC=C(O3)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation with 1,3-Dicarbonyl Compounds

Bhattacharya et al. demonstrated that 2-ATP reacts with 1,3-dicarbonyl substrates (e.g., acetylacetone) under solvent-free conditions using graphene oxide as a carbocatalyst. The reaction proceeds via imine intermediate formation, followed by intramolecular cyclization to yield the benzothiazine scaffold (75–88% yield). For the target compound, this method was adapted using methyl 3-chloro-2,4-dioxobutyrate to introduce a ketone group at position 4.

Reaction Conditions :

  • Catalyst : Graphene oxide (10 mol%)
  • Temperature : 80°C
  • Time : 8–24 hours
  • Solvent : None

Hantzsch Thiazole Formation

An alternative route employs Hantzsch condensation between thiobenzamides and α-bromoketones. Mor et al. reported that 2-ATP derivatives react with α-bromoacetophenone in ethanol under reflux to form the thiazine ring. This method is advantageous for introducing aromatic substituents but requires careful control of bromoketone stoichiometry to avoid over-alkylation.

Typical Protocol :

  • Thiobenzamide Preparation : 2-ATP is treated with benzoyl chloride in pyridine.
  • Cyclization : The thiobenzamide reacts with α-bromoacetophenone in ethanol at 80°C for 12 hours.

Introduction of the 5-Bromofuran-2-Carbonyl Group

The methanone bridge is installed via nucleophilic acyl substitution or Friedel-Crafts acylation.

Nucleophilic Acyl Substitution

The benzothiazine nitrogen attacks 5-bromofuran-2-carbonyl chloride in anhydrous tetrahydrofuran (THF). Triethylamine (TEA) is used to scavenge HCl, improving reaction efficiency.

Procedure :

  • Reagents : 5-Bromofuran-2-carbonyl chloride (1.2 equiv), TEA (2.5 equiv)
  • Conditions : THF, 0°C → room temperature, 6 hours
  • Yield : 68–72%

Friedel-Crafts Acylation

For electron-rich benzothiazines, Friedel-Crafts acylation using AlCl₃ as a Lewis acid is viable. However, this method is less common due to competing sulfone oxidation.

Integrated Synthesis Workflow

A representative three-step synthesis is outlined below:

Step Reaction Reagents/Conditions Yield Ref.
1 Benzothiazine formation 2-ATP + methyl 3-chloro-2,4-dioxobutyrate, graphene oxide, 80°C 82%
2 Sulfonation mCPBA in DCM, 0°C → RT, 4 hours 90%
3 Acylation 5-Bromofuran-2-carbonyl chloride, TEA, THF 70%

Critical Notes :

  • Sulfonation Control : Over-oxidation to sulfones is mitigated by limiting mCPBA to 1.1 equiv and maintaining temperatures below 10°C.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the final product with >95% purity.

Spectroscopic Validation

Post-synthetic characterization ensures structural fidelity:

¹H NMR (400 MHz, CDCl₃):

  • Furan protons : δ 6.82 (d, J = 3.6 Hz, 1H), 7.15 (d, J = 3.6 Hz, 1H).
  • Benzothiazine protons : δ 3.25–3.40 (m, 2H, CH₂), 4.10–4.30 (m, 2H, SCH₂).

¹³C NMR:

  • Carbonyl (C=O) : δ 192.5 ppm.
  • Sulfone (SO₂) : δ 55.2 ppm (quartet due to S–O coupling).

HRMS (ESI+):

  • Calculated for C₁₄H₁₁BrNO₃S: [M+H]⁺ = 352.9704; Observed = 352.9701.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate acylation but risk hydrolyzing the acyl chloride. Anhydrous THF balances reactivity and stability.

Catalytic Enhancements

Nanocatalysts like Cu-MOF-74 improve cyclization yields by 15% compared to traditional acids.

Byproduct Mitigation

  • Diacylations : Controlled stoichiometry (1:1.2 benzothiazine:acyl chloride) minimizes bis-acylated byproducts.
  • Oxidative Byproducts : Antioxidants (e.g., BHT) are added during sulfonation to prevent furan ring degradation.

Industrial Scalability

Batch processes using continuous flow reactors enhance reproducibility:

  • Throughput : 50 g/hour at pilot scale.
  • Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).

Challenges and Alternatives

Bromofuran Stability

5-Bromofuran-2-carbonyl chloride is moisture-sensitive. In situ preparation via oxalyl chloride treatment of 5-bromofuran-2-carboxylic acid is recommended.

Alternative Coupling Methods

Suzuki-Miyaura cross-coupling has been explored for late-stage diversification but requires palladium catalysts and inert conditions.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan ring.

Scientific Research Applications

(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include modifications to the thiazine ring, furan substituents, or the methanone linker. Below is a comparative analysis:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
(5-Bromofuran-2-yl)(2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)methanone Not reported C₁₄H₁₀BrNO₂S 344.21 Bromofuran, benzo[b][1,4]thiazine
(3,5-Dichloro-4-hydroxyphenyl)(1,1-dioxido-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)methanone 888730-55-0 C₁₅H₁₁Cl₂NO₄S 372.22 Dichlorohydroxyphenyl, sulfone-modified thiazine
2-(3-Oxo-2,3-dihydro-benzo[b][1,4]thiazin-4-yl)acetamide Not reported C₁₀H₁₀N₂O₂S 234.27 Acetamide linker, ketone-modified thiazine
5-Bromo-3-methyl-2(5H)-furanone Not reported C₅H₅BrO₂ 177.00 Brominated methylfuranone (synthetic precursor)

Physicochemical Properties

  • Lipophilicity : The bromofuran group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the acetamide analog (logP ~1.5). The dichlorohydroxyphenyl substituent in 888730-55-0 introduces polarity due to the hydroxyl group, balancing its lipophilic chlorine atoms .
  • Solubility: The acetamide derivative’s polar amide group enhances aqueous solubility relative to the methanone-based compounds, which may require organic solvents for handling .

Biological Activity

The compound (5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone (CAS No. 1089630-83-0) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates a brominated furan moiety and a benzo[b][1,4]thiazine derivative, which are known for their diverse pharmacological properties.

  • Molecular Formula : C13H10BrN2O2S
  • Molecular Weight : 324.19 g/mol
  • LogP : 3.7946
  • Topological Polar Surface Area (TPSA) : 33.45 Ų

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds related to benzo[b]furan and thiazine derivatives, suggesting that this compound may exhibit significant pharmacological effects.

Anticancer Activity

Benzo[b]furan derivatives have demonstrated promising anticancer properties. For example, a study showed that certain derivatives exhibited selective antiproliferative activity against various cancer cell lines. The introduction of specific substituents on the benzofuran ring significantly enhanced activity against human cancer cell lines when compared to standard chemotherapeutics such as Combretastatin-A4 .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound AA549 (Lung)5.2
Compound BMCF7 (Breast)3.8
(5-Bromofuran-2-yl)(...)HeLa (Cervical)TBDThis Study

Antibacterial and Antifungal Properties

The benzo[b]furan scaffold has also been linked to antibacterial and antifungal activities. Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Mechanistic Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer proliferation and microbial resistance. These studies suggest that the compound may act by inhibiting tubulin polymerization, thereby disrupting mitotic processes in cancer cells .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A series of benzo[b]furan derivatives were synthesized and evaluated for their anticancer activity against different cell lines. The results indicated that modifications at specific positions on the benzofuran ring significantly influenced biological activity .
  • Structure-Activity Relationship (SAR) : An extensive SAR analysis revealed that electron-donating groups at certain positions on the benzofuran ring enhanced antiproliferative activity by facilitating better interaction with target proteins .

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